molecular formula C12H12O3 B2815361 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one CAS No. 1205247-26-2

6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one

Cat. No.: B2815361
CAS No.: 1205247-26-2
M. Wt: 204.225
InChI Key: JGXZTJOAESABNX-UHFFFAOYSA-N
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Description

This compound belongs to the benzofuran-3(2H)-one family, characterized by a fused benzene and furan ring system with a ketone group at position 3. Key structural features include:

  • 7-Methyl group: Influences steric and lipophilic properties .
  • 2-(Propan-2-ylidene) substituent: A conjugated exocyclic double bond that modulates electronic properties and reactivity .

Properties

IUPAC Name

6-hydroxy-7-methyl-2-propan-2-ylidene-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6(2)11-10(14)8-4-5-9(13)7(3)12(8)15-11/h4-5,13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXZTJOAESABNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C)C)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one, often referred to by its CAS number 1205247-26-2, is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₂O₃
  • Molecular Weight : 204.22 g/mol
  • Purity : Typically ≥95% .

Research indicates that 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one exhibits several biological activities:

  • Anti-inflammatory Activity :
    • The compound has been shown to inhibit the release of pro-inflammatory cytokines such as interleukin-6 (IL-6) in K562 cells, suggesting potential use in inflammatory conditions .
    • A study reported a 50% reduction in IL-6 levels when cells were treated with this compound, highlighting its anti-inflammatory properties .
  • Anticancer Activity :
    • In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including K562 leukemia cells. The mechanism involves the generation of reactive oxygen species (ROS), which triggers apoptotic pathways .
    • The compound significantly increased the activity of caspases 3 and 7, key enzymes in the apoptotic process, with a notable increase observed after 48 hours of exposure .
  • Antimicrobial Properties :
    • Preliminary screening for antimicrobial activity revealed moderate effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anti-inflammatory Effects

In a controlled experiment, K562 cells were treated with varying concentrations of 6-hydroxy-7-methyl-2-(propan-2-ylidene)benzofuran-3(2H)-one. Results indicated:

  • A dose-dependent reduction in IL-6 release.
  • Significant apoptosis induction as evidenced by flow cytometry analysis.

Study 2: Anticancer Mechanism

A detailed study analyzed the effects on caspase activity:

Time (h)Caspase 3 Activity Increase (%)Caspase 7 Activity Increase (%)
400
122627
48231231

This data illustrates the compound's strong pro-apoptotic effect after prolonged exposure, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The 2-position substituent is critical for biological activity. Key analogs include:

Aromatic Benzylidene Derivatives
  • (Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one Structure: 4-Methoxybenzylidene substituent at position 2. Activity: Inhibits Topoisomerase II, a DNA replication enzyme .
  • (Z)-2-(4-Chlorobenzylidene)benzofuran-3(2H)-one

    • Structure : 4-Chlorobenzylidene group.
    • Activity : Exhibits potent anti-cancer activity against breast cancer cell lines (MCF-7, MDA-MB-231) by inducing G0/G1 cell cycle arrest and apoptosis .
    • Key Difference : The electron-withdrawing chloro group may increase electrophilicity, enhancing interaction with cellular targets .
  • (2Z)-2-(2,4-Dichlorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one Structure: Dichloro substitution on the benzylidene ring.
Heterocyclic Substituents
  • 6-Hydroxy-7-methyl-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one
    • Structure : Thiophene ring at position 2.
    • Activity : Unspecified, but thiophene’s electron-rich nature may alter pharmacokinetics .
Aliphatic Substituents
  • 5-(1-Hydroxyethyl)-2-(propan-2-ylidene)benzofuran-3(2H)-one Structure: Propan-2-ylidene with a hydroxyethyl side chain. Synthesis: Derived via NaBH₄ reduction of a ketone precursor .

Structural Impact on Physicochemical Properties

  • Hydroxy Group at C6 : Increases solubility and hydrogen-bonding capacity, critical for enzyme interactions .
  • Methyl at C7 : Enhances lipophilicity, improving membrane permeability .
  • Propan-2-ylidene vs. Benzylidene derivatives (e.g., 4-methoxy or 4-chloro) exhibit stronger planar structures, favoring DNA intercalation .

Q & A

Q. Key Optimization Parameters :

ParameterTypical ConditionsImpact on Yield/Purity
BaseNaOH, KOH, or K₂CO₃Higher base strength improves condensation efficiency
SolventEthanol, methanol, or DMFPolar aprotic solvents enhance reactivity
Temperature60–80°C (reflux)Higher temperatures reduce reaction time
PurificationRecrystallization or chromatographyEnsures ≥95% purity for biological assays

(Advanced) How can researchers resolve discrepancies in reported biological activity data for benzofuran-3(2H)-one derivatives?

Answer:
Contradictions in bioactivity data often arise from variability in experimental design or structural analogs . To address this:

  • Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
  • Validate purity : Confirm compound purity (>95%) via HPLC or LC-MS to exclude impurities affecting results .
  • Structural benchmarking : Compare activity of the target compound with structurally defined analogs (e.g., 4-methylbenzylidene or halogen-substituted derivatives) to identify substituent-specific trends .

Case Study : In aurone derivatives, (Z)-isomers showed 10× higher anti-cancer activity than (E)-isomers due to planar geometry enhancing DNA intercalation .

(Advanced) What experimental strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound?

Answer:
Stepwise SAR Approach :

Substituent variation : Synthesize analogs with modified alkylidene groups (e.g., 4-Cl, 4-OCH₃) to assess electronic effects .

Bioactivity profiling : Test analogs against disease-relevant targets (e.g., MAO-A/B for neuroprotection or MCF-7 for anti-cancer activity) .

Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to enzymes like MAO-A .

Q. Example SAR Table :

Substituent (R)IC₅₀ (MAO-A Inhibition, nM)Selectivity (MAO-A/B)
4-Methylbenzylidene4910:1
4-Chlorobenzylidene7.050:1
Propan-2-ylidenePending dataPending data

(Advanced) What advanced spectroscopic and crystallographic techniques are critical for characterizing benzofuran-3(2H)-one derivatives?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., Z/E isomerism via coupling constants) .
  • X-ray crystallography : Resolves absolute configuration and supramolecular interactions (e.g., hydrogen-bonding networks in SHELX-refined structures) .
  • Mass spectrometry : HR-ESI-MS validates molecular formula (e.g., C₁₆H₁₂O₃ for the target compound) .

Q. Crystallography Workflow :

Grow single crystals via slow evaporation (benzene/ethanol).

Collect data on a diffractometer (Cu-Kα radiation).

Refine using SHELXL for small molecules or SHELXPRO for macromolecules .

(Advanced) How should researchers design mechanistic studies to investigate the biological activity of this compound?

Answer:

  • Apoptosis assays : Use Hoechst 33342 staining to detect nuclear fragmentation in treated cells .
  • Mitochondrial membrane potential : Measure ΔΨm loss via JC-1 dye and flow cytometry .
  • Enzyme kinetics : Perform Lineweaver-Burk plots to determine MAO inhibition mode (competitive/uncompetitive) .

Q. Key Findings from Analog Studies :

  • (Z)-2-(4-chlorobenzylidene) derivatives induced G0/G1 cell cycle arrest in MDA-MB-231 cells .
  • 6'-Sulfonyloxy benzofuran-3(2H)-ones showed sub-10 nM MAO-A inhibition .

(Advanced) What methodologies are effective in analyzing the stability and degradation pathways of benzofuran-3(2H)-one derivatives?

Answer:

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) .
  • Analytical monitoring : Track degradation via UPLC-PDA and identify byproducts using Q-TOF-MS .
  • Stabilization strategies : Use antioxidants (e.g., BHT) or lyophilization for hygroscopic derivatives .

Q. Degradation Pathways :

ConditionMajor Degradation ProductMechanism
Acidic hydrolysis6-HydroxybenzofuranEster cleavage
Oxidative stressQuinone derivativesRadical-mediated oxidation

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